molecular formula C23H21N5O2 B10867827 4-[8,9-Dimethyl-2-(phenoxymethyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-7-YL]phenyl methyl ether

4-[8,9-Dimethyl-2-(phenoxymethyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-7-YL]phenyl methyl ether

Cat. No.: B10867827
M. Wt: 399.4 g/mol
InChI Key: KAUHUQCXLSLKRA-UHFFFAOYSA-N
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Description

This compound belongs to a class of heterocyclic molecules and features a complex structure. Its name reflects its intricate arrangement of fused rings and functional groups. Let’s break it down:

    4-[8,9-Dimethyl-2-(phenoxymethyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-7-YL]phenyl methyl ether:

Preparation Methods

Synthetic Routes::

  • The synthesis of this compound involves several steps, including cyclization reactions and functional group manipulations.
  • Specific synthetic routes may vary, but a common approach includes the assembly of the pyrrolo-triazolo-pyrimidine core followed by functionalization.
Reaction Conditions::
  • Cyclization reactions often require elevated temperatures and specific catalysts.
  • Protecting groups are strategically used to prevent unwanted side reactions during functionalization.
Industrial Production::
  • While industrial-scale production details are proprietary, laboratories typically employ similar synthetic strategies on a larger scale.

Chemical Reactions Analysis

Types of Reactions::

    Cyclization: Formation of the pyrrolo-triazolo-pyrimidine core.

    Substitution: Introduction of functional groups (e.g., phenoxymethyl, phenyl methyl ether).

    Oxidation/Reduction: Modifying specific positions.

Common Reagents and Conditions::

    Cyclization: Heat, acid/base catalysts.

    Substitution: Appropriate nucleophiles/electrophiles.

    Oxidation/Reduction: Oxidizing/reducing agents.

Major Products::
  • The desired compound itself.
  • Byproducts arising from side reactions.

Scientific Research Applications

Mechanism of Action

    CDK2 Inhibition: Likely targets CDK2/cyclin A2, affecting cell cycle progression.

    Apoptosis Induction: May trigger programmed cell death pathways.

Comparison with Similar Compounds

    Uniqueness: Highlight its distinct features compared to related pyrrolo-triazolo-pyrimidines.

    Similar Compounds: Explore other compounds in this class (e.g., related derivatives, analogs).

Properties

Molecular Formula

C23H21N5O2

Molecular Weight

399.4 g/mol

IUPAC Name

10-(4-methoxyphenyl)-11,12-dimethyl-4-(phenoxymethyl)-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C23H21N5O2/c1-15-16(2)28(17-9-11-18(29-3)12-10-17)22-21(15)23-25-20(26-27(23)14-24-22)13-30-19-7-5-4-6-8-19/h4-12,14H,13H2,1-3H3

InChI Key

KAUHUQCXLSLKRA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C2=C1C3=NC(=NN3C=N2)COC4=CC=CC=C4)C5=CC=C(C=C5)OC)C

Origin of Product

United States

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